ATM Kinase Inhibition: 7,8-Dichloro vs. 7-Chloro and 7-Fluoro Quinoline-3-carboxamides
In the AstraZeneca ATM inhibitor program, replacing the 7-chloro substituent of lead quinoline-3-carboxamides with a 7-fluoro group yielded compound 74 with an ATM cell IC₅₀ of 0.0052 µM and >100-fold selectivity over ATR. The 7,8-dichloro analogue (closely related to 7,8-dichloroquinoline-3-carboxamide) showed an ATM biochemical IC₅₀ of 0.018 µM, representing a 3.5-fold reduction in potency relative to the 7-fluoro but maintained >50-fold selectivity over ATR [1]. This demonstrates that the 7,8-dichloro pattern retains nanomolar ATM potency while offering a different selectivity fingerprint compared to mono-halogenated congeners, which is critical when balancing target engagement against off-target ATR-mediated toxicity [1].
| Evidence Dimension | ATM kinase biochemical IC₅₀ |
|---|---|
| Target Compound Data | 0.018 µM (7,8-dichloro quinoline-3-carboxamide derivative) |
| Comparator Or Baseline | 0.0052 µM (7-fluoro analogue, compound 74) |
| Quantified Difference | 3.5-fold higher IC₅₀ for the 7,8-dichloro analogue |
| Conditions | ATM enzyme inhibition assay; selectivity assessed against ATR in cellular assay |
Why This Matters
For procurement decisions, the 7,8-dichloro scaffold provides a distinct SAR starting point that balances potency with a different off-target profile, enabling exploration of intellectual property space orthogonal to the 7-fluoro series.
- [1] Degorce SL, Barlaam B, Cadogan E, et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. J Med Chem. 2016;59(13):6281-6292. doi:10.1021/acs.jmedchem.6b00519 View Source
